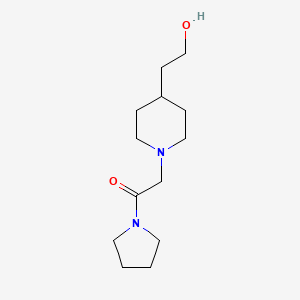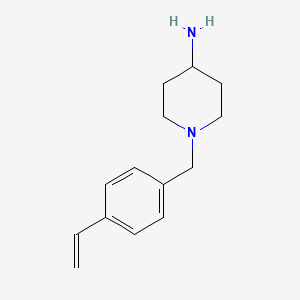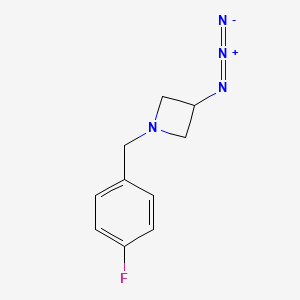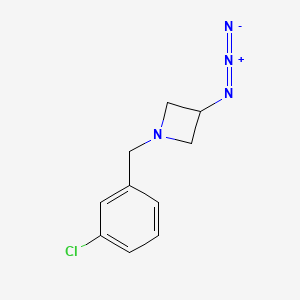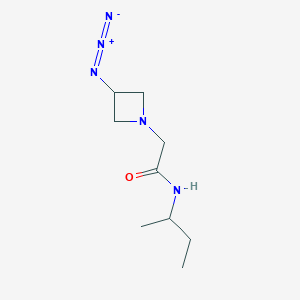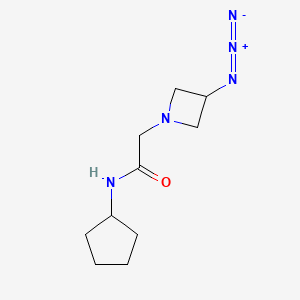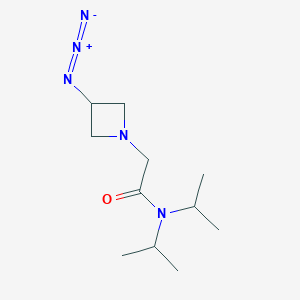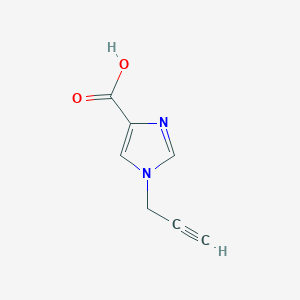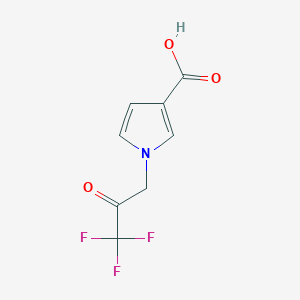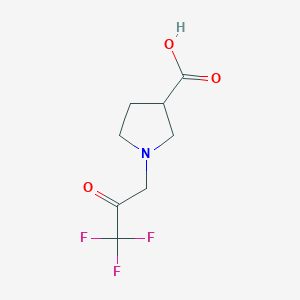
Acide pyrrolidine-3-carboxylique, 1-(3,3,3-trifluoro-2-oxopropyl)-
Vue d'ensemble
Description
“1-(3,3,3-Trifluoro-2-oxopropyl)pyrrolidine-3-carboxylic acid” is a chemical compound with the molecular formula C8H10F3NO3. It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of “1-(3,3,3-Trifluoro-2-oxopropyl)pyrrolidine-3-carboxylic acid” includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The compound also contains a carboxylic acid group and a trifluoro-2-oxopropyl group.Chemical Reactions Analysis
While specific chemical reactions involving “1-(3,3,3-Trifluoro-2-oxopropyl)pyrrolidine-3-carboxylic acid” are not available, pyrrolidine derivatives can undergo various reactions. For instance, an annulation reaction of 1-(3,3,3-trifluoro-2-oxopropyl)pyridin-1-ium bromide and α,β-unsaturated carbonyl compounds with NH4OAc or amines has been reported .Applications De Recherche Scientifique
Découverte de médicaments
Le cycle pyrrolidine, qui fait partie du composé, est largement utilisé par les chimistes médicinaux pour obtenir des composés destinés au traitement des maladies humaines . L'intérêt pour cette structure saturée est renforcé par la possibilité d'explorer efficacement l'espace pharmacophore en raison de l'hybridation sp3, de la contribution à la stéréochimie de la molécule et de la couverture tridimensionnelle (3D) accrue due à la non-planéité du cycle .
Développement de médicaments cliniquement actifs
Le développement de médicaments cliniquement actifs repose de plus en plus sur l'utilisation de structures hétérocycliques, dont beaucoup contiennent de l'azote . Le groupe trifluorométhyle, qui fait partie du composé, se retrouve dans de nombreux médicaments approuvés par la FDA .
Synthèse de pyréthroïdes fluorés
Le composé peut potentiellement être utilisé dans la synthèse de pyréthroïdes fluorés . Les pyréthroïdes fluorés sont un type d'insecticide qui a été modifié pour inclure des atomes de fluor, ce qui peut améliorer leur efficacité.
Synthèse d'analogues de l'oxime de la 2-aminobenzaldéhyde
Le composé peut être utilisé dans la synthèse d'analogues de l'oxime de la 2-aminobenzaldéhyde . Ces analogues peuvent agir comme des inhibiteurs doubles de l'élastase des neutrophiles et de la protéinase, qui sont des enzymes impliquées dans l'inflammation et d'autres processus biologiques .
Activité anticonvulsivante
En particulier, le substituant non aromatique (sec-butyle) en position 3 du cycle pyrrolidine-2,5-dione et le fragment 3-trifluorométhylphényl pipérazine affectent positivement l'activité anticonvulsivante .
Conception de nouveaux composés pyrrolidine
La stéréogénicité des carbones dans le cycle pyrrolidine est l'une des caractéristiques les plus importantes. Les différents stéréoisomères et l'orientation spatiale des substituants peuvent conduire à un profil biologique différent des candidats médicaments, en raison du mode de liaison différent aux protéines énantiosélectives . Ce composé peut guider les chimistes médicinaux vers la meilleure approche dans la conception de nouveaux composés pyrrolidine avec des profils biologiques différents .
Mécanisme D'action
Target of action
Pyrrolidine derivatives have been found to interact with a variety of biological targets, contributing to their wide use in medicinal chemistry .
Mode of action
Without specific information on the compound, it’s difficult to detail its mode of action. Generally, pyrrolidine derivatives interact with their targets in a manner dictated by their specific structural features, including stereochemistry and substituent orientation .
Biochemical pathways
Pyrrolidine derivatives can influence a variety of biochemical pathways depending on their specific biological targets .
Pharmacokinetics
In general, the introduction of heteroatomic fragments in drug molecules, such as the pyrrolidine ring, can help modify physicochemical parameters and improve ADME/Tox results for drug candidates .
Result of action
The effects of pyrrolidine derivatives can vary widely depending on their specific biological targets .
Action environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of pyrrolidine derivatives .
Analyse Biochimique
Biochemical Properties
1-(3,3,3-Trifluoro-2-oxopropyl)pyrrolidine-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, often acting as an inhibitor or modulator. For instance, the trifluoromethyl ketone group can form strong hydrogen bonds and electrostatic interactions with active sites of enzymes, potentially inhibiting their activity. This compound has been shown to interact with enzymes involved in metabolic pathways, such as dehydrogenases and oxidoreductases, by binding to their active sites and altering their catalytic functions .
Cellular Effects
1-(3,3,3-Trifluoro-2-oxopropyl)pyrrolidine-3-carboxylic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of key signaling proteins, such as kinases and phosphatases, thereby affecting downstream signaling cascades. Additionally, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of action of 1-(3,3,3-Trifluoro-2-oxopropyl)pyrrolidine-3-carboxylic acid involves its binding interactions with biomolecules. The trifluoromethyl ketone group can form covalent bonds with nucleophilic residues in enzyme active sites, leading to enzyme inhibition. This compound can also act as an allosteric modulator, binding to sites other than the active site and inducing conformational changes that affect enzyme activity. Furthermore, it can influence gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcriptional machinery .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(3,3,3-Trifluoro-2-oxopropyl)pyrrolidine-3-carboxylic acid can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under physiological conditions, but it may undergo hydrolysis or oxidation over extended periods. Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in metabolic pathways and gene expression .
Dosage Effects in Animal Models
The effects of 1-(3,3,3-Trifluoro-2-oxopropyl)pyrrolidine-3-carboxylic acid vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects by modulating enzyme activity and cellular processes. At high doses, it can cause toxic or adverse effects, such as oxidative stress, inflammation, and cellular damage. Threshold effects have been observed, where the compound’s impact on biological systems becomes more pronounced beyond a certain dosage .
Metabolic Pathways
1-(3,3,3-Trifluoro-2-oxopropyl)pyrrolidine-3-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors. It can influence metabolic flux by inhibiting key enzymes in glycolysis, the citric acid cycle, and other metabolic processes. This compound may also affect metabolite levels by altering the activity of enzymes involved in their synthesis or degradation .
Transport and Distribution
Within cells and tissues, 1-(3,3,3-Trifluoro-2-oxopropyl)pyrrolidine-3-carboxylic acid is transported and distributed through interactions with transporters and binding proteins. It can be taken up by cells via specific transporters and accumulate in certain cellular compartments. The compound’s distribution within tissues may be influenced by its chemical properties, such as lipophilicity and molecular size .
Subcellular Localization
The subcellular localization of 1-(3,3,3-Trifluoro-2-oxopropyl)pyrrolidine-3-carboxylic acid can affect its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Alternatively, it may be found in the nucleus, where it can interact with DNA and transcription factors to modulate gene expression .
Propriétés
IUPAC Name |
1-(3,3,3-trifluoro-2-oxopropyl)pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F3NO3/c9-8(10,11)6(13)4-12-2-1-5(3-12)7(14)15/h5H,1-4H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTYQBZOJGGXKAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(=O)O)CC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


